molecular formula C22H23NO3 B5453198 2-methylpropyl (E)-3-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enoate

2-methylpropyl (E)-3-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enoate

Cat. No.: B5453198
M. Wt: 349.4 g/mol
InChI Key: WTAUUVCUWFNJEV-KIXDWZFYSA-N
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Description

2-methylpropyl (E)-3-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enoate is an organic compound with a complex structure that includes multiple phenyl groups and a conjugated system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylpropyl (E)-3-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enoate typically involves a multi-step process. One common method includes the esterification of 2-methylpropyl alcohol with (E)-3-phenylprop-2-enoic acid, followed by the amidation with (E)-3-phenylprop-2-enoyl chloride. The reaction conditions often require the use of catalysts such as sulfuric acid or hydrochloric acid and may involve heating to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

2-methylpropyl (E)-3-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

Scientific Research Applications

2-methylpropyl (E)-3-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methylpropyl (E)-3-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enoate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The conjugated system within the compound allows for π-π interactions, which can play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Butenoic acid, 2-methyl-, 2-methylpropyl ester, (E)-
  • Ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate
  • Ethyl (2Z)-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoate

Uniqueness

Compared to similar compounds, 2-methylpropyl (E)-3-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enoate is unique due to its specific structural features, such as the presence of multiple phenyl groups and a conjugated system

Properties

IUPAC Name

2-methylpropyl (E)-3-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO3/c1-17(2)16-26-22(25)20(15-19-11-7-4-8-12-19)23-21(24)14-13-18-9-5-3-6-10-18/h3-15,17H,16H2,1-2H3,(H,23,24)/b14-13+,20-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTAUUVCUWFNJEV-KIXDWZFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)C(=CC1=CC=CC=C1)NC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)COC(=O)/C(=C\C1=CC=CC=C1)/NC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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